molecular formula C16H20N4O3 B2457189 2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide CAS No. 2034372-42-2

2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide

Cat. No.: B2457189
CAS No.: 2034372-42-2
M. Wt: 316.361
InChI Key: RMHZVMIYIWJGQX-UHFFFAOYSA-N
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Description

“2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide” is a complex organic compound that contains several functional groups including a pyrazole ring, a pyran ring, a nicotinamide group, and a methoxy group. These functional groups suggest that this compound could have interesting biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrazole ring attached to a nicotinamide group via a methoxy group, and a pyran ring attached to the pyrazole ring. These rings could potentially participate in aromatic stacking interactions and hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nicotinamide and methoxy groups could increase its solubility in water .

Scientific Research Applications

Utilization in Biological Systems

Research on nicotinamide derivatives, including compounds structurally related to "2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide," has shown their importance in biological systems. For instance, derivatives of nicotinamide play critical roles in the metabolic processes of mammals, insects, and bacteria, with implications for understanding and treating diseases like pellagra (Ellinger, Fraenkel, & Abdel Kader, 1947).

Molecular Assemblies and Crystal Lattice Energetics

The study of molecular assemblies involving nicotinamide and pyrazinamide with dihydroxybenzoic acids provides insights into basic recognition patterns and crystal lattice energetic features. This research can contribute to the development of new pharmaceutical compounds and materials with specific molecular interactions (Jarzembska et al., 2017).

Enzymatic Catalysis and Metabolic Implications

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the N-methylation of nicotinamide and related compounds, affecting their metabolic fate and biological activity. Understanding NNMT's role and the impact of its substrates and products is essential for exploring potential therapeutic interventions for conditions associated with altered NNMT activity (Rini et al., 1990).

Chemical Synthesis and Drug Development

The synthesis and functional exploration of nicotinamide derivatives, including efforts to understand their biological activities and therapeutic potential, are ongoing areas of research. These compounds are being studied for their roles in various biological processes and their potential as therapeutic agents (Agekyan & Mkryan, 2015).

Antifungal and Inhibitory Activities

Nicotinamide derivatives are also being explored for their antifungal activities and as inhibitors of specific enzymes, showcasing their potential in agricultural and pharmaceutical applications. Understanding the structure-activity relationships of these compounds can lead to the development of new fungicides and therapeutic agents (Liu et al., 2020).

Future Directions

Future research on this compound could involve synthesizing it and testing its biological activity. It could also involve modifying its structure to enhance its activity or reduce potential side effects .

Properties

IUPAC Name

2-methoxy-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-22-16-14(6-4-7-17-16)15(21)19-12-9-18-20(10-12)11-13-5-2-3-8-23-13/h4,6-7,9-10,13H,2-3,5,8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHZVMIYIWJGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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